3-Ethyl-1-methyl-4-phenylpiperidin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethyl-1-methyl-4-phenylpiperidin-4-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidin-4-ol: A related compound with similar structural features.
Proline Analogues: Compounds with similar piperidine rings and biological activities.
Uniqueness
3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |
InChI Key |
QESXDAXFGSYTML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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